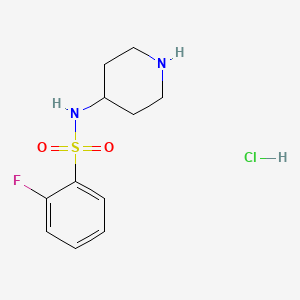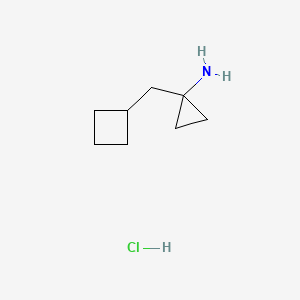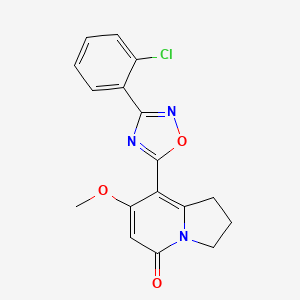
2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C11H15FN2O2S・HCl . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using NMR spectroscopy. The 1H NMR spectrum and 13C NMR spectrum provide information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamics Simulations
Research involving piperidine derivatives, similar to 2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, has explored their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate these properties, providing insights into their potential applications in corrosion prevention and materials science (Kaya et al., 2016).
Bioactive Sulfonamides with Cholinesterase Inhibition
Another study focused on synthesizing a series of new N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives with promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds could contribute to therapeutic strategies for diseases where cholinesterase activity is implicated, such as Alzheimer's disease (Khalid).
Arylsulfonamide Derivatives for CNS Receptor Antagonism
Research into multifunctional arylsulfonamide derivatives has shown potential in targeting central nervous system (CNS) receptors, specifically serotonin receptor subtypes 6 and 7 (5-HT6R and 5-HT7R). These receptors are associated with dementia and related behavioral and psychological symptoms. The structural studies of these derivatives, including their hydrochloride forms, provide insights into their pharmacological potential (Kalinowska‐Tłuścik et al., 2018).
Solid-State Characterization for Dementia Treatment
AND-1184, chemically related to this compound, has been studied for its potential as an active pharmaceutical ingredient (API) for dementia treatment. Solid-state NMR and X-ray crystallography provided detailed structural insights, facilitating the development of therapeutic compounds (Pawlak et al., 2021).
Antitumor Activity of Sulfonamide Derivatives
Several studies have synthesized and evaluated sulfonamide derivatives for their antitumor activity. These compounds, including those bearing piperidine nuclei, have shown potential as cancer therapeutics due to their ability to inhibit various biological targets, such as carbonic anhydrases and other enzymes implicated in cancer progression (Huang et al., 2001).
Safety and Hazards
The safety data sheet for a similar compound, “4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride”, provides some insights into potential hazards. If inhaled or ingested, or if it comes into contact with skin or eyes, it may cause irritation. In case of fire, containers may explode, and fire may produce irritating, corrosive, and/or toxic gases .
Orientations Futures
The future directions for research on “2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride” and similar compounds could involve exploring their potential applications in the pharmaceutical industry, given the significant role of piperidine derivatives in drug design . Further studies could also focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
Propriétés
IUPAC Name |
2-fluoro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S.ClH/c12-10-3-1-2-4-11(10)17(15,16)14-9-5-7-13-8-6-9;/h1-4,9,13-14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFDHUINJCMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2775166.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2775167.png)
![2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2775168.png)


![2-({4-[(2,4-Dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid](/img/structure/B2775174.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2775176.png)
![6-[(2-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2775177.png)

![3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775184.png)
